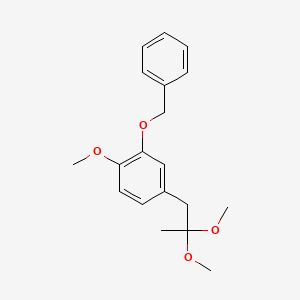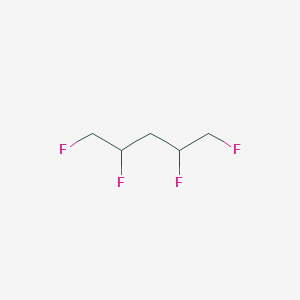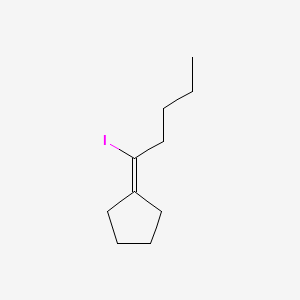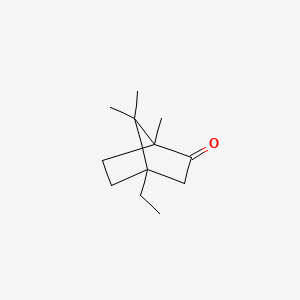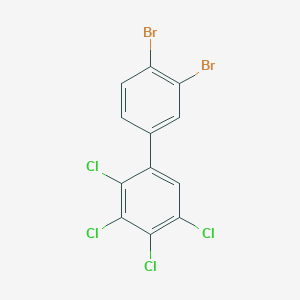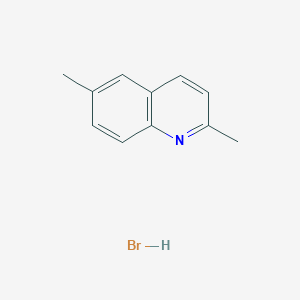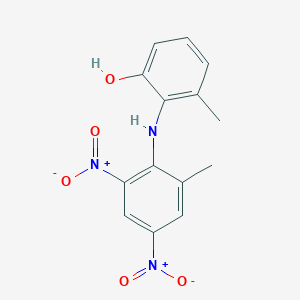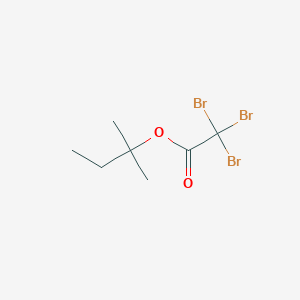![molecular formula C8H11O4- B14356317 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate CAS No. 91990-68-0](/img/structure/B14356317.png)
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate is an organic compound with a unique structure that includes an ester functional group and an allyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate typically involves the esterification of 4-hydroxy-4-oxobutanoic acid with 2-methylprop-2-en-1-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The allyl ether moiety can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Amines such as methylamine or ethylamine can be used in substitution reactions under mild heating conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Amides.
Applications De Recherche Scientifique
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
Mécanisme D'action
The mechanism of action of 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. In biological systems, the compound may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Similar structure but with a benzoic acid moiety instead of a butanoate.
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Another similar compound with a benzoic acid moiety.
Methallylescaline: A mescaline analog with a similar allyl ether group.
Propriétés
Numéro CAS |
91990-68-0 |
|---|---|
Formule moléculaire |
C8H11O4- |
Poids moléculaire |
171.17 g/mol |
Nom IUPAC |
4-(2-methylprop-2-enoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H12O4/c1-6(2)5-12-8(11)4-3-7(9)10/h1,3-5H2,2H3,(H,9,10)/p-1 |
Clé InChI |
MAVSHOBCZOHCDD-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)COC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)

